(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring via a sulfonamide linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine-3-amine: This can be achieved through the reduction of pyrrolidine-3-nitrile using hydrogen gas in the presence of a palladium catalyst.
Sulfonamide Formation: The pyrrolidine-3-amine is then reacted with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Hydrochloride Salt Formation: The resulting (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors for the reduction and sulfonamide formation steps.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the compound meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Molecular Targets: Targets include enzymes involved in bacterial folate synthesis, making it effective against bacterial infections.
Pathways Involved: Inhibition of folate synthesis pathways, leading to the disruption of DNA and RNA synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide
- N-(Pyrrolidin-3-yl)pyridine-3-sulfonamide
- N-(Pyrrolidin-3-yl)pyridine-4-sulfonamide
Uniqueness
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is unique due to its specific stereochemistry (S-configuration) and the position of the sulfonamide linkage on the pyridine ring. This configuration can result in different biological activities and interactions compared to its isomers.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHMVQWDGSQSE-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.